molecular formula C11H12N2 B13106735 5-Isopropylphthalazine

5-Isopropylphthalazine

Cat. No.: B13106735
M. Wt: 172.23 g/mol
InChI Key: HFWKBRLGWDNPOA-UHFFFAOYSA-N
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Description

5-Isopropylphthalazine is a heterocyclic compound that belongs to the phthalazine family Phthalazines are known for their unique structure, which consists of a benzene ring fused with a pyridazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Isopropylphthalazine typically involves the reaction of phthalic anhydride with isopropylamine under acidic conditions. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the desired phthalazine derivative. The reaction conditions often include the use of a solvent such as ethanol or acetic acid and a catalyst like sulfuric acid to facilitate the cyclization process .

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions. Continuous flow reactors are often employed to ensure consistent product quality and yield. The use of high-purity starting materials and precise control of reaction parameters such as temperature and pressure are crucial for large-scale synthesis .

Chemical Reactions Analysis

Types of Reactions: 5-Isopropylphthalazine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include phthalazinone derivatives, dihydrophthalazine derivatives, and various substituted phthalazines, depending on the specific reagents and conditions used .

Scientific Research Applications

5-Isopropylphthalazine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Isopropylphthalazine involves its interaction with specific molecular targets. For instance, in medicinal applications, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. The pathways involved often include inhibition of key enzymes in metabolic pathways or modulation of receptor activity .

Comparison with Similar Compounds

    Phthalazine: The parent compound with a similar structure but without the isopropyl group.

    Phthalazinone: An oxidized derivative of phthalazine.

    Dihydrophthalazine: A reduced form of phthalazine.

Uniqueness: 5-Isopropylphthalazine is unique due to the presence of the isopropyl group, which can influence its chemical reactivity and biological activity. This structural modification can enhance its binding affinity to specific molecular targets, making it a valuable compound in drug discovery and development .

Properties

Molecular Formula

C11H12N2

Molecular Weight

172.23 g/mol

IUPAC Name

5-propan-2-ylphthalazine

InChI

InChI=1S/C11H12N2/c1-8(2)10-5-3-4-9-6-12-13-7-11(9)10/h3-8H,1-2H3

InChI Key

HFWKBRLGWDNPOA-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC=CC2=CN=NC=C21

Origin of Product

United States

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